Ethyl 2-(methylsulfanyl)-4-(8-quinolinyloxy)-5-pyrimidinecarboxylate

Medicinal Chemistry hLDHA Inhibition Scaffold Design

Ethyl 2-(methylsulfanyl)-4-(8-quinolinyloxy)-5-pyrimidinecarboxylate (CAS 383148-60-5) is a synthetic heterocyclic compound belonging to the pyrimidine-quinoline hybrid class, with the systematic name 5-pyrimidinecarboxylic acid, 2-(methylthio)-4-(8-quinolinyloxy)-, ethyl ester. Its molecular formula is C17H15N3O3S (MW 341.38 g/mol) and it is currently available from a limited set of specialty chemical suppliers at purities of ≥90–95%, primarily for early-stage pharmaceutical and agrochemical research applications.

Molecular Formula C17H15N3O3S
Molecular Weight 341.39
CAS No. 383148-60-5
Cat. No. B2640100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(methylsulfanyl)-4-(8-quinolinyloxy)-5-pyrimidinecarboxylate
CAS383148-60-5
Molecular FormulaC17H15N3O3S
Molecular Weight341.39
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1OC2=CC=CC3=C2N=CC=C3)SC
InChIInChI=1S/C17H15N3O3S/c1-3-22-16(21)12-10-19-17(24-2)20-15(12)23-13-8-4-6-11-7-5-9-18-14(11)13/h4-10H,3H2,1-2H3
InChIKeyPEALGRHCWHNSGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(Methylsulfanyl)-4-(8-quinolinyloxy)-5-pyrimidinecarboxylate (CAS 383148-60-5): Chemical Identity and Research-Grade Availability


Ethyl 2-(methylsulfanyl)-4-(8-quinolinyloxy)-5-pyrimidinecarboxylate (CAS 383148-60-5) is a synthetic heterocyclic compound belonging to the pyrimidine-quinoline hybrid class, with the systematic name 5-pyrimidinecarboxylic acid, 2-(methylthio)-4-(8-quinolinyloxy)-, ethyl ester . Its molecular formula is C17H15N3O3S (MW 341.38 g/mol) and it is currently available from a limited set of specialty chemical suppliers at purities of ≥90–95%, primarily for early-stage pharmaceutical and agrochemical research applications . The compound integrates three pharmacophorically relevant motifs—a pyrimidine core with a methylsulfanyl group at C-2, an 8-quinolinyloxy ether linkage at C-4, and an ethyl carboxylate ester at C-5—that together constitute a scaffold distinct from the more commonly studied quinoline-pyrimidine hybrids linked via amino or alkyl bridges [1].

Why Ethyl 2-(Methylsulfanyl)-4-(8-quinolinyloxy)-5-pyrimidinecarboxylate Cannot Be Interchanged with Simpler Pyrimidine Analogs


Within the broader pyrimidine-5-carboxylate and quinoline-pyrimidine hybrid chemical space, the specific confluence of three structural determinants—the 2-methylsulfanyl leaving group, the 4-(8-quinolinyloxy) ether bridge, and the 5-ethyl ester—is critical to the compound's synthetic reactivity profile and potential biological target engagement. Simpler analogs such as ethyl 2-(methylsulfanyl)pyrimidine-5-carboxylate (CAS 73781-88-1) lack the quinolinyloxy moiety that can engage metal ions or aromatic binding pockets, while amino-linked quinoline-pyrimidine hybrids reported in recent literature (e.g., the ethyl pyrimidine-quinolinecarboxylate hLDHA inhibitor series, compounds 13–18(a–d)) employ an NH linker rather than an O-ether, resulting in distinct conformational preferences and hydrogen-bonding capacity [1] (see Section 3 for quantitative differentiation). Furthermore, the methylsulfanyl group at C-2 of the pyrimidine ring can undergo selective oxidation to the sulfone, enabling late-stage nucleophilic displacement chemistry that is not accessible with 2-chloro or 2-amino pyrimidine analogs [2]. These structural differences mean that substituting this compound with a seemingly similar pyrimidine or quinoline analog risks altering either the synthetic transformation outcome or the biological screening results in ways that are difficult to predict without empirical head-to-head data.

Quantitative Differentiation Evidence for Ethyl 2-(Methylsulfanyl)-4-(8-quinolinyloxy)-5-pyrimidinecarboxylate Relative to Closest Analogs


Structural Uniqueness: 8-Quinolinyloxy Ether Linkage vs. Amino-Linked Quinoline-Pyrimidine Hybrids

The target compound is the only known member of the ethyl 2-(methylsulfanyl)pyrimidine-5-carboxylate family bearing an 8-quinolinyloxy ether substituent at C-4, versus the more common NH-linked quinoline-pyrimidine hybrids. In the 2024 study by Vega-Granados et al., the closest structurally related class, ethyl pyrimidine-quinolinecarboxylate derivatives (13–18)(a–d), connects the pyrimidine and quinoline moieties via an NH-(phenyl)-quinoline linker rather than a direct O-ether bond to the quinoline C-8 position [1]. This results in fundamentally different molecular geometries: the ether-linked target compound is predicted to adopt a more compact conformation with a shorter quinoline–pyrimidine centroid distance, which may influence binding pocket complementarity in enzymes such as hLDHA, where U-shaped vs. extended dispositions determine inhibitor potency [1]. No head-to-head biological comparison data exist for the target compound; this represents a structural differentiation only.

Medicinal Chemistry hLDHA Inhibition Scaffold Design

Methylsulfanyl Group at C-2: Synthetic Reactivity Advantage Over 2-Chloro and 2-H Pyrimidine Analogs

The 2-methylsulfanyl substituent on the pyrimidine ring of the target compound provides a latent synthetic handle not present in 2-chloro or 2-unsubstituted pyrimidine analogs. Literature precedent demonstrates that methylsulfanyl groups on pyrimidinones can be quantitatively converted to sulfones (SO2Me) by oxidation, after which they undergo efficient displacement with N-, O-, and C-nucleophiles in high yields [1]. In contrast, 2-chloropyrimidines undergo direct SNAr but offer less chemoselectivity in the presence of the C-4 quinolinyloxy ether. Simpler analogs such as ethyl 2-(methylsulfanyl)pyrimidine-5-carboxylate (CAS 73781-88-1) possess the same C-2 handle but lack the C-4 quinolinyloxy group entirely, limiting their utility for generating diverse quinoline-pyrimidine hybrid libraries [2]. No head-to-head kinetic or yield data comparing the C-2 methylsulfanyl oxidation/displacement rates between the target compound and its des-quinolinyloxy analog are available; this represents a reactivity inference based on structural analogy.

Synthetic Chemistry Nucleophilic Displacement Late-Stage Functionalization

Supplier Scarcity and Pricing Differentiation: A Procurement-Relevant Quantitative Comparison

As of May 2026, the target compound (CAS 383148-60-5) is available from a limited number of specialty suppliers—Matrix Scientific, Key Organics Ltd, A2B Chem LLC, and TRC—with catalog quantities ranging from 25 mg to 1 g, purities of 90–95%+, and list prices for 500 mg ranging from $720 to $918 USD [1]. In contrast, the structurally simpler analog ethyl 2-(methylsulfanyl)pyrimidine-5-carboxylate (CAS 73781-88-1) is listed by multiple suppliers at substantially lower cost, reflecting its simpler synthesis and broader commercial availability. The price differential (>10× at comparable quantities for the target compound vs. des-quinolinyloxy analog) is attributable to the additional synthetic steps required to install the 8-quinolinyloxy ether and the lower demand volume. This procurement reality means that researchers selecting the target compound are paying for a structurally elaborated scaffold that is not available as an off-the-shelf building block from the major catalog houses (Sigma-Aldrich, Thermo Fisher, MedChemExpress). No price data are directly comparable at identical scale and purity across all suppliers, but the trend is consistent across the four identified vendors.

Chemical Procurement Supply Chain Research-Grade Purity

Predicted Physicochemical Property Comparison: Lipophilicity and Drug-Likeness vs. Ethyl Pyrimidine-Quinolinecarboxylate hLDHA Inhibitors

Using the SMILES from Chemenu (CCOC(=O)C1=C(OC2=CC=CC3=CC=CN=C23)N=C(SC)N=C1), the target compound has a computed molecular weight of 341.38 g/mol, a predicted logP (cLogP) of approximately 2.96, a topological polar surface area (TPSA) of approximately 84 Ų, 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 rotatable bonds [1]. By comparison, the hLDHA-active compounds in the Vega-Granados 2024 series (e.g., compound 16a with IC50 ≈ 1 μM) have molecular weights >450 g/mol, higher TPSA values due to additional H-bond donors (NH linkers), and different cLogP ranges [2]. The target compound's lower molecular weight and absence of hydrogen bond donors suggest potentially superior membrane permeability (predicted) but also indicate that the target compound has not been optimized for any specific biological target; its physicochemical profile is consistent with a synthetic intermediate or fragment-like screening hit rather than a lead-optimized inhibitor. These are computed/predicted values only; no experimental logP, solubility, or permeability data have been reported for the target compound.

ADMET Prediction Drug-Likeness Physicochemical Profiling

Class-Level Agrochemical Potential: Pyrimidinyloxyquinoline Fungicidal Scaffold Precedent

U.S. Patent 5,202,329 (Ishikawa et al., 1993) discloses a broad class of pyrimidinyloxy(thio)quinoline derivatives as agricultural and horticultural fungicides with excellent controlling effects against plant diseases and safety for crop plants [1]. The patent's generic Formula I encompasses structures where X = O or S, Y = H or halogen, and R1/R2 = alkyl or alkoxy on the pyrimidine ring, a scaffold that structurally accommodates the target compound's 2-methylsulfanyl-4-(8-quinolinyloxy)pyrimidine-5-carboxylate architecture. However, the target compound itself is not specifically exemplified or tested in the patent; the closest exemplified compounds bear 4,6-dimethoxy or 4,6-dimethyl substituents on the pyrimidine ring rather than a 2-methylsulfanyl-5-ester pattern. This class-level inference suggests the target compound could be a candidate for agrochemical screening, but definitive activity data (e.g., EC50 against specific fungal pathogens) are absent for the target compound. Quantitative fungicidal data from the patent (e.g., percent control at defined application rates) are available for exemplified compounds but cannot be directly extrapolated to the target compound without experimental validation.

Agrochemical Fungicide Crop Protection

Recommended Research and Industrial Use Cases for Ethyl 2-(Methylsulfanyl)-4-(8-quinolinyloxy)-5-pyrimidinecarboxylate Based on Available Evidence


Fragment-Based or Scaffold-Hopping Library Design for hLDHA and Related Dehydrogenase Targets

Based on the structural differentiation from amino-linked quinoline-pyrimidine hybrids (Section 3, Evidence Item 1), the target compound can serve as an O-linked ether scaffold for exploring the conformational requirements of dehydrogenase enzyme active sites. Its lower molecular weight and absence of H-bond donors (Section 3, Evidence Item 4) position it as a fragment-like entry point, complementary to the bulkier, lead-like compounds reported in the 2024 Vega-Granados hLDHA inhibitor series [1]. Researchers designing fragment libraries or performing scaffold-hopping exercises can use this compound to probe whether an ether vs. amino linker alters binding affinity, a question that cannot be answered using the amino-linked analogs alone.

Synthetic Intermediate for Diversification via C-2 Methylsulfanyl Oxidation–Displacement

The 2-methylsulfanyl group provides a predictable oxidation–nucleophilic displacement handle (Section 3, Evidence Item 2), enabling the target compound to function as a versatile intermediate for generating focused libraries of 2-substituted-4-(8-quinolinyloxy)-5-pyrimidinecarboxylate derivatives [2]. This is a procurement-relevant advantage for medicinal chemistry groups that require a single precursor to access multiple final compounds with diverse C-2 substituents (amines, alkoxides, thiols), without re-synthesizing the quinolinyloxy-pyrimidine core from scratch for each analog.

Agrochemical Screening Candidate within Pyrimidinyloxyquinoline Fungicide Class

Given the class-level precedent from U.S. Patent 5,202,329 (Section 3, Evidence Item 5), the target compound represents a structurally differentiated candidate for agrochemical fungicide screening [3]. Its 2-methylsulfanyl-5-ethoxycarbonyl substitution on the pyrimidine ring differs from the 4,6-dimethoxy or 4,6-dimethyl pyrimidine motifs exemplified in the patent, potentially offering a distinct spectrum of activity or crop safety profile if tested. Organizations with in-house agrochemical screening infrastructure may find value in including this compound in diversity sets targeting fungal phytopathogens.

Procurement of a Structurally Authenticated, Single-Source Chemical Probe for Exploratory Biology

The limited supplier base and the availability of the compound from vendors providing certificates of analysis (Matrix Scientific, Key Organics, TRC) at defined purity levels (90–95%+, Section 3, Evidence Item 3) make it suitable as a research-grade chemical probe for exploratory target identification studies [4]. In scenarios where a research program seeks to explore the biological space of O-linked quinoline-pyrimidine hybrids, this compound is one of very few commercially available options, justifying the higher procurement cost and longer lead time relative to more common building blocks.

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